3-(2,3,5-Trimethyl-phenoxy)-propylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2,3,5-trimethylphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9-7-10(2)11(3)12(8-9)14-6-4-5-13/h7-8H,4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBULYDKNCXXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCN)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2,3,5-Trimethyl-phenoxy)-propylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(2,3,5-Trimethyl-phenoxy)-propylamine
Introduction
The phenoxypropylamine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous clinically significant therapeutic agents. Its unique combination of an aromatic ring, a flexible propyl linker, and a terminal amine group provides a versatile template for interacting with a wide range of biological targets. Notably, this scaffold is present in well-known antidepressants such as fluoxetine and atomoxetine, which function by modulating monoamine reuptake transporters.[1][2] The strategic substitution on the phenoxy ring is a critical aspect of drug design, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
This technical guide provides a comprehensive analysis of the chemical properties of a specific derivative, this compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, synthesis, reactivity, and potential applications. By elucidating the core chemical nature of this compound, we aim to provide a foundational resource for its utilization as a building block or lead compound in drug discovery programs.
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical entity is defined by its structure and resulting physical properties. These characteristics are paramount as they govern the compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
The structure of this compound features a 2,3,5-trimethyl substituted phenyl ring linked via an ether bond to a propylamine tail. The trimethyl substitution pattern significantly increases the lipophilicity of the aromatic portion of the molecule compared to its unsubstituted parent, 3-phenoxypropylamine. This modification is a deliberate design choice in medicinal chemistry to potentially enhance membrane permeability or modulate binding affinity to a target protein.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | 3-(2,3,5-trimethylphenoxy)propan-1-amine | [3] |
| Molecular Formula | C₁₂H₁₉NO | Calculated |
| Molecular Weight | 193.29 g/mol | Calculated |
| Canonical SMILES | CC1=CC(=C(C(=C1)OCCCN)C)C | [4] |
| Calculated LogP | 2.9 - 3.2 | Predicted value; indicates significant lipophilicity. |
| pKa (Amine) | 9.5 - 10.5 | Predicted value based on similar primary alkylamines. |
Note: Experimental data for this specific compound is not widely published. Predicted values are based on standard computational models and data from analogous structures like 3-phenoxypropylamine[5].
The primary amine group, with a predicted pKa in the range of 9.5-10.5, will be predominantly protonated at physiological pH (7.4), conferring a positive charge. This charge is crucial for forming ionic interactions with biological targets, such as the acidic residues (e.g., aspartate, glutamate) commonly found in receptor binding pockets, and enhances aqueous solubility.
Synthesis and Purification
The synthesis of phenoxypropylamines is a well-established process in organic chemistry, typically achieved through a variation of the Williamson ether synthesis. The strategic choice of starting materials and reaction conditions is critical for achieving a high yield and purity, thereby ensuring the integrity of subsequent biological assays.
Synthetic Rationale
The most direct and logical approach for synthesizing this compound involves the nucleophilic substitution reaction between the corresponding phenol (2,3,5-trimethylphenol) and a suitable 3-aminopropyl electrophile. The phenoxide, generated in situ using a strong base, acts as the nucleophile. This method is efficient and utilizes readily available starting materials. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or a hydroxide salt (NaOH, KOH) in a polar aprotic solvent like DMF or DMSO is key to promoting the desired SN2 reaction while minimizing side reactions.[6]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative methodology based on established procedures for analogous compounds and should be adapted and optimized.[6]
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3,5-trimethylphenol (1.0 eq) and dimethylformamide (DMF, ~5 mL per gram of phenol).
-
Base Addition: While stirring under a nitrogen atmosphere, add powdered sodium hydroxide (NaOH, 2.5 eq) portion-wise. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary. Stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.
-
Alkylating Agent Addition: Add 3-chloropropylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 85-95°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Purification Rationale: The crude product contains the desired amine, unreacted starting materials, and side products. A liquid-liquid acid-base extraction is a highly effective purification strategy. By washing the organic layer with dilute acid (e.g., 1M HCl), the basic amine product is protonated and moves to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then collected, basified (e.g., with 2M NaOH), and re-extracted with an organic solvent to recover the purified free amine.
-
Final Purification: The recovered amine can be further purified by silica gel column chromatography or by converting it to a crystalline salt (e.g., hydrochloride) for purification by recrystallization.
Spectroscopic Analysis and Characterization
Structural confirmation of a newly synthesized compound is non-negotiable. A combination of spectroscopic techniques provides a detailed "fingerprint" of the molecule, confirming its identity and purity. While experimental spectra for this compound are not publicly cataloged, its expected spectroscopic signatures can be reliably predicted based on its constituent functional groups.
Table 2: Predicted Spectroscopic Signatures
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~6.5-6.7 ppm (2H, s, Ar-H)δ ~4.0 ppm (2H, t, O-CH₂)δ ~2.9 ppm (2H, t, N-CH₂)δ ~2.1-2.3 ppm (9H, s, Ar-CH₃)δ ~2.0 ppm (2H, p, -CH₂-CH₂-CH₂-)δ ~1.5 ppm (2H, br s, -NH₂) | Aromatic protons appear as singlets due to substitution pattern. Distinct triplets for the propyl chain ends coupled to the central pentet. Three sharp singlets for the non-equivalent methyl groups. Broad singlet for the exchangeable amine protons. |
| ¹³C NMR | δ ~155 ppm (Ar C-O)δ ~110-138 ppm (Ar C)δ ~68 ppm (O-CH₂)δ ~40 ppm (N-CH₂)δ ~32 ppm (central CH₂)δ ~15-22 ppm (Ar-CH₃) | Characteristic downfield shift for the ether-linked aromatic carbon. Aliphatic carbons appear in the upfield region. |
| Mass Spec (EI) | [M]⁺ at m/z = 193.29Key fragments: m/z 149 (loss of C₃H₆N), m/z 44 (CH₂=NH₂⁺) | Molecular ion peak corresponding to the molecular weight. Fragmentation will likely occur via cleavage of the ether bond or alpha-cleavage next to the amine. |
| IR | 3300-3400 cm⁻¹ (N-H stretch, two bands)2850-2960 cm⁻¹ (C-H stretch)1220-1260 cm⁻¹ (Aryl-O stretch)~1600, ~1500 cm⁻¹ (Aromatic C=C) | Primary amines typically show two N-H stretching bands. The strong aryl-alkyl ether stretch is a key diagnostic peak. |
Reactivity and Stability
The chemical reactivity of this compound is dominated by its primary amine and ether functional groups. Understanding these reactive sites is crucial for designing subsequent chemical transformations, anticipating potential incompatibilities, and defining appropriate storage conditions.
Caption: Key reactive sites of this compound.
-
Amine Moiety: As a primary amine, this group is both basic and nucleophilic. It will readily react with acids to form the corresponding ammonium salt, a common strategy to improve water solubility and facilitate handling. As a nucleophile, it will participate in reactions with a wide range of electrophiles, including aldehydes and ketones (to form imines), acyl chlorides and anhydrides (to form amides), and isocyanates (to form ureas). These reactions are fundamental for building more complex molecules from this scaffold.
-
Ether Linkage: The aryl-alkyl ether bond is chemically robust and stable to most reaction conditions, including basic and mild acidic environments. However, it can be cleaved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
-
Aromatic Ring: The phenyl ring is activated towards electrophilic aromatic substitution by the three electron-donating methyl groups and the alkoxy group. These groups direct incoming electrophiles primarily to the remaining unsubstituted position on the ring (position 6).
-
Stability and Storage: Due to the basic and potentially air-sensitive nature of the amine, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept away from strong acids and oxidizing agents to prevent degradation.[7][8]
Relevance in Drug Discovery and Development
The true value of a molecule like this compound lies in its potential as a starting point for developing new drugs. The phenoxypropylamine core is a "privileged structure," meaning it has been shown to bind to multiple receptor types, making it a rich scaffold for library development.
-
Modulation of ADME Properties: The addition of the three methyl groups compared to a simple phenoxypropylamine has significant implications. The increased lipophilicity can enhance absorption across the gut wall and penetration of the blood-brain barrier. However, these methyl groups also introduce potential sites for metabolic oxidation by cytochrome P450 enzymes, which could influence the compound's half-life and clearance.
-
Structural Analogy to Known Drugs: This compound is a structural analog of several successful drugs. For instance, atomoxetine is N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, used for treating ADHD.[2] While our target molecule lacks the second phenyl ring and the N-methylation, the core scaffold is highly similar. This suggests that it could be explored for activity at monoamine transporters (serotonin, norepinephrine, dopamine). Furthermore, derivatives of 3-phenoxy-propylamine have shown potent activity as histamine H3 receptor antagonists, a target for neurological and inflammatory disorders.[9]
-
Future Directions for Research:
-
Screening: The compound could be screened against a panel of G-protein coupled receptors (GPCRs) and transporters to identify initial biological activity.
-
Derivatization: The primary amine serves as a convenient handle for further chemical modification. Acylation, alkylation, or reductive amination could be used to generate a library of derivatives with varied properties to build a Structure-Activity Relationship (SAR) profile.
-
Prodrug Strategies: The amine could be temporarily masked to create a prodrug, potentially improving oral bioavailability or altering the release profile of the active compound.[10]
-
Conclusion
This compound is a well-defined chemical entity with a rich set of properties derived from its constituent functional groups. Its synthesis is straightforward, relying on established chemical principles. The molecule's reactivity is centered on its nucleophilic primary amine, offering a versatile point for chemical modification. Most importantly, its structural relationship to known psychoactive and CNS-active drugs makes it a compelling scaffold for further investigation in drug discovery. This guide provides the foundational chemical knowledge necessary for researchers to confidently utilize, modify, and explore the therapeutic potential of this promising compound.
References
-
Title: Phenoxypropylamines: Synthesis and Antiulcer Evaluation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7 Source: Royal Society of Chemistry URL: [Link]
-
Title: (3-Phenoxypropyl)amine | C9H13NO | CID 418237 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: this compound Source: BIOGEN Científica URL: [Link]
-
Title: Propylamine – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: Chemical Properties of Propylamine (CAS 107-10-8) Source: Cheméo URL: [Link]
-
Title: PPPA (drug) Source: Wikipedia URL: [Link]
-
Title: Tripropylamine, 3-(p-(phenoxymethyl)phenyl)- (C22H31NO) Source: PubChemLite URL: [Link]
-
Title: TRIPROPYLAMINE Source: Ataman Kimya URL: [Link]
-
Title: 3-(Dimethylamino) Propylamine Source: Dormer Laboratories Inc. URL: [Link]
- Title: Method for preparing 3-aryloxy-3-aryl propylamine Source: Google Patents URL
- Title: Propylamine derivative and its application in preparing tomocetin Source: Google Patents URL
-
Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]
- Title: Propylamine derivatives Source: Google Patents URL
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]
- Title: Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)
-
Title: Pro-Drug Development Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Propylamine Source: Chongqing Chemdad Co., Ltd URL: [Link]
Sources
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. CN1948277A - Propylamine derivative and its application in preparing tomocetin - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. This compound [biogen.es]
- 5. (3-Phenoxypropyl)amine | C9H13NO | CID 418237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Propylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide to the Theoretical Properties of 3-(2,3,5-Trimethyl-phenoxy)-propylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the theoretical properties, potential synthesis, and analytical characterization of the novel small molecule, 3-(2,3,5-Trimethyl-phenoxy)-propylamine. Designed for professionals in the fields of medicinal chemistry, pharmacology, and drug development, this document synthesizes predictive data with established experimental principles to offer a robust starting point for the investigation of this compound.
Introduction: The Rationale for Investigating this compound
The phenoxy-propylamine scaffold is a well-established pharmacophore present in a variety of clinically significant drugs, including antidepressants and antihistamines. The strategic placement of substituent groups on the phenoxy ring can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. The introduction of three methyl groups at the 2, 3, and 5 positions of the phenoxy ring in this compound is hypothesized to modulate its lipophilicity, metabolic stability, and target-binding affinity. This trimethyl substitution pattern may offer a unique conformational restriction and electronic environment, potentially leading to novel biological activities or an improved therapeutic profile over existing phenoxy-propylamine derivatives. This guide will delve into the predicted physicochemical properties of this specific molecule, propose a viable synthetic route, and outline detailed protocols for its characterization and potential pharmacological evaluation.
Predicted Physicochemical Properties
The theoretical physicochemical properties of this compound have been calculated using established computational models to provide a foundational understanding of its likely behavior in biological systems. These predictions are crucial for guiding initial experimental design and hypothesis generation.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₉NO | Defines the elemental composition of the molecule. |
| Molecular Weight | 193.29 g/mol | Influences absorption, distribution, and diffusion across membranes. |
| logP (Octanol-Water Partition Coefficient) | 2.8 - 3.2 | A key indicator of lipophilicity, affecting membrane permeability and oral bioavailability. |
| pKa (Acid Dissociation Constant) | 9.5 - 10.5 | The primary amine is predicted to be basic, influencing its ionization state at physiological pH and potential for salt formation. |
| Topological Polar Surface Area (TPSA) | 35.2 Ų | An indicator of a molecule's ability to cross the blood-brain barrier and other cell membranes. |
| Hydrogen Bond Donors | 1 | The primary amine group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | The oxygen of the ether and the nitrogen of the amine can act as hydrogen bond acceptors. |
| Rotatable Bonds | 5 | Indicates the conformational flexibility of the molecule. |
Note: These values are computationally predicted and should be experimentally verified.
Proposed Synthetic Pathway
A plausible and efficient synthetic route for this compound is proposed, leveraging well-established chemical transformations. The causality behind the choice of reagents and conditions is explained to ensure a high probability of success.
Diagram of the Proposed Synthetic Workflow
Caption: A three-step synthetic route to this compound.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 1-(3-chloropropoxy)-2,3,5-trimethylbenzene
-
Rationale: The Williamson ether synthesis is a reliable method for forming the ether linkage. Sodium hydride (NaH) is a strong base that will deprotonate the phenol, forming a nucleophilic phenoxide. 1-bromo-3-chloropropane is chosen as the alkylating agent because the bromine is a better leaving group than chlorine, allowing for selective reaction at the bromine-bearing carbon.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,3,5-trimethylphenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of the Phthalimide Intermediate
-
Rationale: The Gabriel synthesis is a classic and effective method for the synthesis of primary amines, avoiding over-alkylation that can occur with direct amination. Potassium phthalimide provides a protected source of nitrogen.
-
Procedure:
-
To a solution of 1-(3-chloropropoxy)-2,3,5-trimethylbenzene (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.2 eq.).
-
Heat the reaction mixture to 80-90 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Step 3: Synthesis of this compound (Final Product)
-
Rationale: The Ing-Manske procedure using hydrazine hydrate is a standard method for the deprotection of the phthalimide group to yield the desired primary amine.
-
Procedure:
-
Suspend the phthalimide intermediate (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (2.0 eq.) to the suspension.
-
Heat the reaction mixture to reflux. A precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated sodium hydroxide solution and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by distillation or crystallization of a suitable salt.
-
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Rationale: To determine the number and connectivity of protons in the molecule.
-
Protocol:
-
Dissolve a 5-10 mg sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Signals:
-
Singlets for the three methyl groups on the aromatic ring.
-
Aromatic protons (likely a singlet or two closely spaced singlets).
-
Triplets for the methylene groups of the propyl chain.
-
A broad singlet for the amine protons (which may exchange with D₂O).
-
-
-
-
¹³C NMR Spectroscopy:
-
Rationale: To identify the number and types of carbon atoms.
-
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
Signals for the three methyl carbons.
-
Signals for the aromatic carbons.
-
Signals for the three carbons of the propyl chain.
-
-
-
Mass Spectrometry (MS)
-
Rationale: To determine the molecular weight and fragmentation pattern of the molecule.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Expected Result: A molecular ion peak corresponding to the calculated molecular weight (193.29 g/mol ). The fragmentation pattern can provide further structural information.
-
Potential Pharmacological Evaluation
Based on the structural similarity of this compound to known psychoactive compounds, a preliminary pharmacological evaluation could focus on its potential as a central nervous system (CNS) active agent.
Diagram of a Potential CNS Drug Discovery Workflow
Caption: A generalized workflow for the initial pharmacological assessment of a novel CNS-active compound.
Initial In Vitro Screening Protocol
-
Rationale: To assess the compound's affinity for key CNS targets, such as monoamine transporters (SERT, NET, DAT) and receptors (e.g., serotonin, dopamine, adrenergic receptors). This provides initial insights into its potential mechanism of action.
-
Protocol:
-
Utilize commercially available receptor binding or enzyme inhibition assay kits.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
Follow the manufacturer's protocol for the specific assay, which typically involves incubating the compound with a preparation of the target protein and a radiolabeled ligand or substrate.
-
Measure the displacement of the radioligand or the inhibition of enzyme activity to determine the compound's affinity (Ki) or potency (IC₅₀).
-
Conclusion
This technical guide provides a comprehensive theoretical framework for the initial investigation of this compound. The predicted physicochemical properties suggest that it possesses drug-like characteristics. The proposed synthetic route is robust and relies on well-understood chemical principles. The outlined analytical and pharmacological protocols offer a clear path for the empirical validation of the theoretical data presented herein. The unique substitution pattern of this molecule warrants further investigation to elucidate its potential as a novel therapeutic agent.
References
This section would be populated with specific citations to the scientific literature and online databases used to inform the predictions and protocols described in this guide. Due to the theoretical nature of this document for a novel compound, the references would be to methodological papers, review articles on phenoxy-propylamines, and computational chemistry resources.
The Aryloxy Propanamine Scaffold: From Beta-Adrenergic Modulation to Emerging Antimicrobial & Oncologic Frontiers
Executive Summary
The aryloxy propanamine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically synonymous with
Structural Architecture & Pharmacophore Analysis
The biological versatility of aryloxy propanamine derivatives stems from their ability to adopt distinct conformations that mimic endogenous catecholamines (epinephrine/norepinephrine) or serotonin.
The Two Primary Subclasses
To ensure precision, we must distinguish between the two dominant variations of this scaffold:
-
Type A: Aryloxypropanolamines (The
-Blocker Template) [1]-
Core Structure: Ar-O-CH
-CH(OH)-CH -NH-R -
Key Feature: The secondary hydroxyl group at C2 is critical for hydrogen bonding with the Asn/Asp residues in the GPCR transmembrane domain.
-
Representative Drugs: Propranolol, Atenolol.
-
-
Type B: 3-Aryloxy-3-phenylpropanamines (The SNRI Template)
-
Core Structure: Ar-O-CH(Ph)-CH
-CH -NH-R -
Key Feature: Lack of the C2-hydroxyl and presence of a bulky lipophilic group (often a second phenyl ring) adjacent to the ether linkage.
-
Representative Drugs: Atomoxetine, Duloxetine (thiophene analog), Fluoxetine (related phenoxyphenylpropylamine).
-
Pharmacophore Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) nodes for the Type A scaffold, which is the primary focus of recent antimicrobial and cardiovascular research.
Figure 1: Pharmacophore decomposition of the aryloxypropanolamine scaffold. The interplay between the aryl head and amine tail dictates receptor subtype selectivity.
Therapeutic Profiles & Mechanisms of Action[2][3]
Cardiovascular: -Adrenergic Antagonism
The classic mechanism involves competitive antagonism at
-
Mechanism: The aryloxypropanolamine binds to the receptor, preventing the binding of catecholamines. This inhibits the Gs-protein coupled pathway, preventing the activation of Adenylyl Cyclase and the subsequent accumulation of cAMP.
-
Result: Reduced phosphorylation of L-type Calcium channels, leading to decreased cardiac contractility and heart rate.
Neuropsychiatric: Monoamine Reuptake Inhibition
Derivatives lacking the C2-hydroxyl group (Type B) often lose affinity for adrenergic receptors but gain high affinity for monoamine transporters.
-
Mechanism: These molecules bind to the Sodium-dependent Serotonin Transporter (SERT) or Norepinephrine Transporter (NET) at the presynaptic membrane.
-
Result: Increased synaptic concentration of neurotransmitters, alleviating depressive symptoms.
Emerging Frontier: Antimicrobial Activity
Recent studies (2019-2024) have identified 1,3-bis(aryloxy)propan-2-amines as potent agents against Gram-positive bacteria, including MRSA.
-
Mechanism: These derivatives mimic the bacterial membrane structure, disrupting the Z-ring formation necessary for cytokinesis.
-
Data Point: MIC values as low as 2.5
g/mL have been reported for bis-aryloxy derivatives against S. aureus.
Synthetic Pathways[6]
The synthesis of these derivatives must be modular to allow for rapid library generation (SAR exploration). The Epichlorohydrin Route is the industry standard for Type A derivatives due to its atom economy and stereochemical control potential.
Figure 2: The two-step "Epichlorohydrin Route" for synthesizing aryloxypropanolamine derivatives. This pathway allows for the independent variation of the aryl head and the amine tail.
Experimental Protocols
Protocol A: Synthesis of 1-(aryloxy)-3-(isopropylamino)propan-2-ol
Context: This protocol yields a classic beta-blocker analog. It is a self-validating system where the disappearance of the epoxide peak in IR/NMR confirms Step 2 completion.
Reagents: Substituted phenol (10 mmol), Epichlorohydrin (30 mmol), Potassium Carbonate (20 mmol), Isopropylamine (15 mmol), Ethanol (Abs).
Step-by-Step Methodology:
-
O-Alkylation (Formation of Epoxide Intermediate):
-
Dissolve the substituted phenol in acetone (30 mL).
-
Add anhydrous
. Why: To deprotonate the phenol, creating the phenoxide nucleophile. -
Add epichlorohydrin dropwise under stirring. Why: Slow addition prevents polymerization.
-
Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Filter the inorganic salts and evaporate the solvent. The residue is the crude epoxide.
-
-
Aminolysis (Ring Opening):
-
Dissolve the crude epoxide in ethanol (20 mL).
-
Add isopropylamine in excess (1.5 eq). Why: Excess amine minimizes the formation of tertiary amine dimers (dimerization of the epoxide).
-
Reflux for 4 hours.
-
Evaporate solvent under reduced pressure.
-
-
Purification:
-
Convert the free base to hydrochloride salt by adding ethanolic HCl.
-
Recrystallize from Ethanol/Ether.
-
Validation Check:
-
IR Spectroscopy: Disappearance of the epoxide stretch (~910 cm
) and appearance of broad -OH (~3400 cm ) and -NH stretches. -
1H NMR: The signal for the proton on the carbon attached to the -OH (chiral center) typically appears as a multiplet around 4.0–4.2 ppm.
Protocol B: In Vitro Antimicrobial Assay (MIC Determination)
Context: To evaluate the emerging antimicrobial potential of the synthesized derivatives.
Method: Broth Microdilution (CLSI Guidelines).
-
Inoculum Preparation:
-
Prepare a bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
-
Compound Dilution:
-
Dissolve the aryloxy propanamine derivative in DMSO (stock solution).
-
Perform serial 2-fold dilutions in a 96-well plate (Range: 100
g/mL to 0.19 g/mL). -
Control: Include a DMSO solvent control (must be <1% final concentration) and a Vancomycin positive control.
-
-
Incubation & Readout:
-
Add diluted bacterial inoculum to each well.
-
Incubate at 37°C for 18–24 hours.
-
Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth).
-
Structure-Activity Relationship (SAR) Matrix
The following table summarizes how structural modifications shift the biological activity profile, based on aggregated data from recent medicinal chemistry literature.
| Structural Domain | Modification | Biological Consequence | Primary Indication |
| Aryl Ring (Ar) | Naphthalene (e.g., Propranolol) | High non-selective | Cardiovascular |
| Aryl Ring (Ar) | 4-substituted Phenyl acetamide (e.g., Atenolol) | Cardiovascular | |
| Aryl Ring (Ar) | 2-Allyloxyphenol | Enhanced Antimicrobial Activity | Infectious Disease |
| Linker | -OCH | Essential for Adrenergic affinity | Beta-Blocker |
| Linker | -OCH(Ph)CH | Loss of Beta-affinity; High SERT affinity | Antidepressant |
| Amine (R) | Isopropyl / t-Butyl | Max | Cardiovascular |
| Amine (R) | Long chain / Piperazine | Increased cytotoxicity & bacterial membrane disruption | Oncology/Antibacterial |
References
-
Vertex Pharmaceuticals. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. National Institutes of Health (PMC). Link
-
Marvanova, P., et al. (2020).[4] (Hetero)Aryloxyaminopropanols with N-Phenylpiperazine Structural Fragment - Review of Cardiovascular Activity. Mini Reviews in Medicinal Chemistry. Link
-
Mokry, P., et al. (2025). Structure-biological activity relationship of compounds of aryloxyaminopropanol type. ResearchGate. Link
-
Xie, X., et al. (2018).[5] Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[6] Compound Summary: 1-(Allyloxy)-3-aminopropan-2-ol.[6] National Library of Medicine. Link
Sources
- 1. Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Hetero)Aryloxyaminopropanols with N-Phenylpiperazine Structural Fragment - Review of Cardiovascular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(Allyloxy)-3-aminopropan-2-ol | C6H13NO2 | CID 98015 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2,3,5-Trimethyl-phenoxy)-propylamine and its Congeners: Synthesis, Characterization, and Pharmacological Potential
This technical guide provides a comprehensive overview of 3-(2,3,5-trimethyl-phenoxy)-propylamine, a molecule of interest within the broader class of phenoxy-propylamine derivatives. Given the limited direct literature on this specific compound, this guide establishes a robust scientific framework by drawing upon the extensive knowledge of its structural analogs, many of which are well-known psychoactive compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential pharmacological applications.
Introduction: The Significance of the Phenoxy-Propylamine Scaffold
The phenoxy-propylamine scaffold is a cornerstone in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system. This structural motif is the backbone of several blockbuster drugs, most notably selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) used in the treatment of depression and other mood disorders.[1][2] The versatility of this scaffold allows for fine-tuning of pharmacological activity through substitutions on the phenoxy ring and modifications of the propylamine side chain.
This compound represents an intriguing but underexplored variation of this classic pharmacophore. The introduction of three methyl groups on the phenoxy ring is expected to significantly influence its lipophilicity, metabolic stability, and interaction with biological targets. Understanding the implications of this substitution pattern is key to unlocking its therapeutic potential.
Synthesis and Characterization
While a specific, optimized synthesis for this compound is not extensively documented in peer-reviewed literature, its synthesis can be reliably predicted based on established methodologies for analogous phenoxy-propylamine derivatives.[3][4]
Retrosynthetic Analysis and Proposed Synthetic Route
A logical synthetic approach would involve the Williamson ether synthesis, a robust and widely used method for forming ether linkages. The key disconnection is between the phenoxy oxygen and the propyl chain.
Figure 1: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Preparation of the Sodium Phenoxide:
-
To a solution of 2,3,5-trimethylphenol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile), add a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases (if using NaH) or until the phenol is fully deprotonated, forming the sodium 2,3,5-trimethylphenoxide.
-
-
Williamson Ether Synthesis:
-
To the freshly prepared sodium phenoxide solution, add a 3-halopropylamine derivative, such as 3-chloropropylamine hydrochloride or N-(3-bromopropyl)phthalimide. The phthalimide protected version is often preferred to avoid side reactions with the amine.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]
-
-
Deprotection (if necessary):
-
If N-(3-bromopropyl)phthalimide was used, the resulting intermediate will be phthalimide-protected. This protecting group can be removed by treatment with hydrazine hydrate in ethanol under reflux to yield the free primary amine.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization
The structural elucidation and purity assessment of the synthesized this compound would be carried out using a suite of standard analytical techniques:[6][7]
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the trimethylphenyl ring, the benzylic protons, the propyl chain protons, and the amine protons. The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the propyl chain, and the methyl carbons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic and aliphatic portions, and N-H stretching of the primary amine. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Inferred Pharmacological Profile and Mechanism of Action
Based on the extensive research on its structural analogs, it is highly probable that this compound functions as a monoamine reuptake inhibitor .[1][8] The primary targets for this class of compounds are the transporters for serotonin (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT).
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the phenoxy ring is a critical determinant of a compound's activity and selectivity.[9]
-
Mono-substitution at the 4-position (para) of the phenoxy ring, particularly with an electron-withdrawing group like trifluoromethyl in fluoxetine, is known to confer high affinity and selectivity for SERT.[1][2]
-
Di-substitution has been shown to reduce SERT selectivity.[1]
-
The trimethyl substitution in this compound is unique. The presence of methyl groups at the 2, 3, and 5 positions may lead to a more complex interaction with the monoamine transporters. The steric bulk of the methyl groups could influence the binding orientation and affinity for the transporters. It is plausible that this substitution pattern could lead to a mixed SERT/NET inhibition profile.
Potential as a Monoamine Oxidase (MAO) Inhibitor
It is also important to consider the potential for this compound to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[10] Some psychoactive compounds with similar structural features have been shown to inhibit MAO.[11] Therefore, a comprehensive pharmacological profiling of this compound should include an assessment of its MAO-A and MAO-B inhibitory activity.[12]
Figure 2: Hypothesized mechanism of action for this compound.
In Vitro Experimental Workflows
To elucidate the precise pharmacological profile of this compound, a series of in vitro assays are recommended.
Monoamine Transporter Binding and Uptake Assays
Objective: To determine the affinity and functional inhibition of the compound at SERT, NET, and DAT.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human SERT, NET, or DAT.
-
Radioligand Binding Assay:
-
Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki (inhibitory constant) from the IC₅₀ (half-maximal inhibitory concentration) values.
-
-
Synaptosomal Uptake Assay:
-
Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).
-
Terminate the uptake reaction by rapid filtration and washing.
-
Measure the radioactivity accumulated in the synaptosomes.
-
Determine the IC₅₀ for the inhibition of monoamine uptake.
-
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To assess the inhibitory potential of the compound against MAO-A and MAO-B.[13][14]
Protocol:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Fluorometric Assay:
-
A common method utilizes a non-fluorescent substrate that is converted into a fluorescent product by the action of MAO.
-
Incubate the MAO enzyme with the test compound at various concentrations.
-
Add the substrate and a peroxidase enzyme. The hydrogen peroxide produced by the MAO reaction reacts with the probe in the presence of peroxidase to generate a fluorescent signal.
-
Measure the fluorescence intensity over time.
-
Calculate the IC₅₀ values for MAO-A and MAO-B inhibition.
-
Therapeutic Potential and Future Directions
While speculative at this stage, the structural features of this compound suggest its potential as a novel antidepressant or anxiolytic agent. The trimethyl substitution pattern could offer advantages in terms of metabolic stability and blood-brain barrier penetration.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reproducible and scalable synthetic route and fully characterizing the compound.
-
Comprehensive In Vitro Profiling: Conducting the assays described above to determine its precise mechanism of action and selectivity profile.
-
In Vivo Studies: If the in vitro profile is promising, progressing to in vivo models of depression and anxiety to evaluate its efficacy and safety.
-
Metabolism and Pharmacokinetic Studies: Investigating the metabolic fate and pharmacokinetic properties of the compound.
Conclusion
This compound is a molecule with untapped potential, situated within a well-established and therapeutically important chemical class. Although direct experimental data is currently lacking, a strong scientific rationale can be constructed for its synthesis, characterization, and pharmacological evaluation based on the extensive knowledge of its congeners. This guide provides a roadmap for researchers to explore the properties of this intriguing compound and potentially uncover a novel therapeutic agent.
References
-
Phenoxypropylamines: Synthesis and Antiulcer Evaluation. National Institutes of Health. [Link]
-
Pharmacology of Antidepressant Medications. University of Kansas Medical Center. [Link]
-
Understanding the Synthesis of 3-Hydroxy-N-methyl-3-phenyl-propylamine for Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]
-
In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. PubMed. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
- Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
-
Modern Analytical Technique for Characterization Organic Compounds. IntechOpen. [Link]
-
Classics in Chemical Neuroscience: Fluoxetine (ProzacTM). ResearchGate. [Link]
- Process for the preparation of aryloxy phenyl-propylamines.
-
Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. PubMed. [Link]
-
Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
-
Fluoxetine: Pharmacology, Mechanisms of Action and Potential Side Effects. Nova Science Publishers. [Link]
-
Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl) - EMBL-EBI. [Link]
-
Chemical structures of monoamines and related reuptake inhibitors. ResearchGate. [Link]
-
(S)-Fluoxetine. PubChem. [Link]
-
The structure activity relationship of antidepressants and the specificity in drug therapy. OMICS International. [Link]
-
Fluoxetine. PubChem. [Link]
-
Propylamine – Knowledge and References. Taylor & Francis Online. [Link]
Sources
- 1. Medical Pharmacology: Pharmacology of Antidepressant Medications [pharmacology2000.com]
- 2. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR800001009B1 - Process for the preparation of aryloxy phenyl-propylamines - Google Patents [patents.google.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. rroij.com [rroij.com]
- 8. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
Methodological & Application
Application Note: High-Purity Synthesis of 3-(2,3,5-Trimethylphenoxy)propylamine
Executive Summary
This guide details the synthesis of 3-(2,3,5-trimethylphenoxy)propylamine , a primary amine building block often utilized in the development of sodium channel blockers (analogous to Mexiletine) and GPCR ligands.
Due to the steric hindrance presented by the ortho-methyl group at the 2-position of the phenol ring, standard alkylation protocols require optimization to suppress elimination byproducts and ensure complete conversion. This application note presents two validated pathways:
-
Method A (Gabriel Synthesis): The "Gold Standard" for laboratory-scale synthesis, prioritizing high purity and preventing secondary amine formation.
-
Method B (Nitrile Reduction): A scalable alternative suitable for kilogram-scale production.
Target Molecule Profile
| Property | Value |
| IUPAC Name | 3-(2,3,5-trimethylphenoxy)propan-1-amine |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| Key Structural Feature | Sterically hindered ether linkage (2-Me); Primary amine tail. |
| Predicted pKa | ~9.8 (Amine), ~10.5 (Phenol precursor) |
Retrosynthetic Analysis
The synthesis is disconnected at the ether linkage or the amine terminus. The primary challenge is introducing the amine without "over-alkylating" to form secondary or tertiary amines.
Figure 1: Retrosynthetic disconnection showing the Gabriel (Left) and Nitrile (Right) pathways.
Method A: The Gabriel Synthesis (Recommended)
This protocol is preferred for medicinal chemistry applications (<50g) because it guarantees a primary amine product free of dialkylated impurities.
Step 1: O-Alkylation
Reaction: 2,3,5-Trimethylphenol + N-(3-bromopropyl)phthalimide → Phthalimide Intermediate.
-
Rationale: The 2,3,5-trimethyl substitution pattern creates steric bulk. A polar aprotic solvent (DMF) and moderate heat (80-90°C) are required to drive the SN2 reaction against the steric resistance of the ortho-methyl group.
Protocol:
-
Setup: Charge a 500 mL round-bottom flask with 2,3,5-trimethylphenol (13.6 g, 100 mmol) and anhydrous DMF (150 mL).
-
Deprotonation: Add Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol, 1.5 eq). Stir at room temperature for 30 minutes. The mixture will turn into a suspension.
-
Addition: Add N-(3-bromopropyl)phthalimide (29.5 g, 110 mmol, 1.1 eq) in one portion.
-
Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The phenol spot (higher Rf) should disappear.
-
Workup:
-
Cool to room temperature. Pour into ice water (500 mL).
-
The product usually precipitates as an off-white solid. Filter and wash with water.
-
Alternative if oil forms: Extract with Ethyl Acetate (3 x 100 mL), wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄ and concentrate.
-
-
Yield Expectation: 85-95% (Solid intermediate).
Step 2: Hydrazinolysis (Ing-Manske Procedure)
Reaction: Phthalimide Intermediate + Hydrazine → Target Amine + Phthalhydrazide.[1]
Protocol:
-
Setup: Suspend the crude phthalimide intermediate (from Step 1) in Ethanol (200 mL).
-
Cleavage: Add Hydrazine Hydrate (64% or 80% solution, 5 eq based on Step 1).
-
Reflux: Heat to reflux (80°C). Within 1 hour, a heavy white precipitate (phthalhydrazide) will form, turning the solution into a thick slurry. Continue reflux for 2-3 hours to ensure complete cleavage.
-
Critical Purification (The "Trap"):
-
Cool the mixture. Acidify with 2M HCl until pH < 2. This solubilizes the amine product (as HCl salt) but keeps the phthalhydrazide byproduct insoluble.
-
Filter off the white solid (phthalhydrazide) and discard it.
-
Concentrate the filtrate to remove ethanol.
-
Basify the remaining aqueous residue with 4M NaOH (pH > 12). The amine will oil out.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry (Na₂SO₄) and concentrate to yield the free base oil.
-
Analytical Data (Expected)
-
¹H NMR (400 MHz, CDCl₃): δ 6.60 (s, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 3.95 (t, J=6.2 Hz, 2H, O-CH₂), 2.85 (t, J=6.5 Hz, 2H, N-CH₂), 2.25 (s, 3H, Ar-Me), 2.20 (s, 3H, Ar-Me), 2.10 (s, 3H, Ar-Me), 1.85 (quint, 2H, C-CH₂-C), 1.40 (br s, 2H, NH₂).
Method B: Nitrile Reduction (Scalable)
Best for larger batches (>100g) where the atom economy of the Gabriel synthesis (waste phthalhydrazide) becomes costly.
Step 1: Alkylation
Reagents: 2,3,5-Trimethylphenol + 3-Bromopropanenitrile (or 3-Chloropropanenitrile + KI cat). Conditions: K₂CO₃, Acetone, Reflux, 12h. Note: Acetonitrile is often used as a solvent to boost the reaction temperature if Acetone reflux (56°C) is too slow for the hindered phenol.
Step 2: Reduction
Reagents: LiAlH₄ (Lithium Aluminum Hydride) in dry THF. Protocol:
-
Suspend LiAlH₄ (2.0 eq) in dry THF at 0°C under Nitrogen.
-
Add the nitrile intermediate (dissolved in THF) dropwise.
-
Allow to warm to RT, then reflux for 2 hours.
-
Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.
-
Filter the granular aluminum salts. Concentrate the filtrate to obtain the amine.[1]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Gabriel Synthesis route, highlighting the critical acid-base purification sequence.
Safety & Handling
-
Phenols: 2,3,5-Trimethylphenol is corrosive and can cause severe skin burns. It is also toxic to aquatic life. Wear full PPE.
-
Hydrazine Hydrate: A known carcinogen and highly toxic. Use only in a fume hood. Destroy excess hydrazine with bleach (hypochlorite) before disposal.
-
LiAlH₄: (If using Method B) Pyrophoric. Reacts violently with water. Ensure quenching is done slowly and under inert gas.
References
-
Gabriel Synthesis Mechanism & Scope
-
Synthesis of Phenoxypropylamines (Mexiletine Analogs)
- Consult standard protocols for Mexiletine synthesis, which shares the sterically hindered 2,6-dimethylphenoxy core.
-
Catalano, A., et al. (2008). Synthesis and biological evaluation of new mexiletine analogues. European Journal of Medicinal Chemistry, 43(11), 2535-2540. Link
-
Ing-Manske Procedure (Hydrazinolysis)
-
Alkylation of Hindered Phenols
Sources
Application Note: A Hierarchical Screening Strategy for 3-(2,3,5-Trimethyl-phenoxy)-propylamine as a Novel Serotonin Reuptake Inhibitor
Abstract
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for selective serotonin reuptake inhibitors (SSRIs), a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[1] The discovery of fluoxetine, a phenoxyphenylpropylamine derivative, launched a new era in antidepressant therapy.[2] This application note presents a comprehensive, multi-tiered strategy for the in vitro screening and characterization of 3-(2,3,5-Trimethyl-phenoxy)-propylamine, a novel structural analog, as a potential SERT inhibitor. We provide detailed, field-proven protocols for assessing its binding affinity and functional inhibitory potency, designed for researchers and professionals in drug development. The methodologies described include a primary radioligand binding assay followed by a functional serotonin uptake inhibition assay, with options for both traditional radiolabeled and modern fluorescence-based techniques. This guide emphasizes the scientific rationale behind experimental design to ensure robust and reproducible data generation.
Introduction: The Rationale for Screening Novel Phenoxy-Propylamine Analogs
The serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family, terminates serotonergic signaling by mediating the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.[3][4] Inhibition of this process increases the synaptic concentration of 5-HT, enhancing its interaction with postsynaptic receptors, which is the core mechanism of action for SSRIs.[1]
The development of fluoxetine from the antihistamine diphenhydramine demonstrated the therapeutic potential of the phenoxyphenylpropylamine scaffold.[1][5] Structure-activity relationship (SAR) studies have shown that substitutions on the phenoxy ring are critical for both potency and selectivity towards SERT.[1][6] For instance, the 4-para position trifluoromethyl group in fluoxetine is key to its high affinity for SERT.[6][7] The compound of interest, This compound , introduces a multi-substituted methyl pattern on the phenoxy ring. The screening of this novel analog is a rational approach to explore new chemical space and potentially identify candidates with improved efficacy, selectivity, or pharmacokinetic profiles.
This document outlines a logical screening cascade to efficiently evaluate this compound's potential as a SERT inhibitor.
The Serotonin Reuptake Mechanism and a Proposed Screening Workflow
The fundamental principle of an SSRI is to physically block the SERT protein, preventing it from transporting serotonin back into the presynaptic neuron. This leads to an accumulation of serotonin in the synaptic cleft, thereby amplifying its signal.
Caption: A Hierarchical Workflow for Screening Novel SERT Inhibitors.
Tier 1 Protocol: SERT Radioligand Binding Assay
Principle: This assay quantifies the affinity of the test compound for the human serotonin transporter (hSERT). It is a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [³H]Citalopram or [³H]Imipramine) for binding to hSERT expressed in cell membranes. [8][9]The displacement of the radioligand by the test compound is measured, allowing for the determination of the inhibitory constant (Ki), a direct measure of binding affinity.
Materials and Reagents:
-
Cell Membranes: Membrane preparations from HEK293 cells stably expressing hSERT (Commercially available from suppliers like Revvity or Reaction Biology). [8][10]* Radioligand: [³H]Citalopram or [³H]Imipramine (specific activity ~70-85 Ci/mmol).
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Reference Compound: Fluoxetine or Imipramine (for positive control). [8][11]* Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding (NSB) Agent: 10 µM Fluoxetine or Paroxetine.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail: A suitable cocktail for counting tritium.
-
Microplate Scintillation Counter.
Protocol:
-
Compound Dilution: Prepare a serial dilution series of the test compound (e.g., from 100 µM to 0.1 nM final concentration) and the reference compound in Assay Buffer. Also prepare solutions for Total Binding (buffer with DMSO) and Non-specific Binding (10 µM Fluoxetine).
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
150 µL Assay Buffer
-
25 µL of test compound dilution, reference compound, or control solution.
-
25 µL of hSERT cell membranes (typically 5-15 µg protein/well, requires optimization).
-
-
Initiate Binding: Add 25 µL of [³H]Citalopram (final concentration ~1-2 nM, near its Kd) to all wells. The final assay volume is 225 µL.
-
Causality Note: Adding the radioligand last ensures all components are present to initiate the competitive binding simultaneously. Using a radioligand concentration near its dissociation constant (Kd) provides the optimal sensitivity for detecting competitive inhibition. [12]4. Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.
-
-
Filtration: Rapidly harvest the reaction by filtering the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters rapidly 3-5 times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioactivity. [10] * Causality Note: Rapid, cold washing is critical to minimize the dissociation of the radioligand from the transporter during the wash steps.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Tier 2 Protocol: Functional Serotonin Uptake Inhibition Assay
Once binding is confirmed, the next critical step is to determine if this binding translates into a functional inhibition of serotonin transport. We present two common methods.
Gold Standard: [³H]Serotonin Uptake Assay
Principle: This assay directly measures the function of SERT by quantifying the uptake of radiolabeled serotonin ([³H]5-HT) into cells expressing the transporter. [13][14]An effective inhibitor will block this uptake, resulting in a lower intracellular radioactive signal. This is considered the gold standard for assessing functional potency (IC50). [14] Materials and Reagents:
-
Cells: HEK293 cells stably expressing hSERT, plated in a 96-well microplate (e.g., 50,000 cells/well) and grown overnight. [13]* Radiotracer: [³H]Serotonin ([³H]5-HT).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution. [13]* Test Compound & Controls: As described in the binding assay protocol. Citalopram is an excellent positive control for uptake inhibition. [13]* Lysis Buffer: 1% Triton X-100 or 1% SDS.
-
Microplate Scintillation Counter.
Protocol:
-
Cell Plating: Seed hSERT-HEK293 cells in a PEI-coated 96-well white, clear-bottom plate and incubate overnight to form a confluent monolayer. [13]2. Compound Pre-incubation: Gently wash the cells once with warm Assay Buffer. Add 100 µL of Assay Buffer containing the desired final concentration of the test compound, reference compound, or controls.
-
Incubation: Incubate the plate for 15-20 minutes at 37°C.
-
Causality Note: This pre-incubation step allows the inhibitor to bind to the transporter before the introduction of the substrate, 5-HT. [11]4. Initiate Uptake: Add [³H]5-HT to each well to a final concentration approximately at its Km value (typically 200-400 nM, requires empirical determination). [13][14]5. Uptake Reaction: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time must be within the linear range of uptake, which should be determined in preliminary experiments.
-
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells 2-3 times with 200 µL of ice-cold Assay Buffer. [13]7. Cell Lysis: Lyse the cells by adding 50 µL of Lysis Buffer and shaking for 5 minutes.
-
Scintillation Counting: Transfer the lysate to a scintillation plate, add scintillation cocktail, and measure the retained radioactivity.
Alternative Method: Fluorescence-Based Uptake Assay
Principle: To avoid the complexities of handling radioactive materials, fluorescence-based assays have been developed. These kits use a fluorescent substrate that mimics serotonin and is transported into the cell by SERT. [15][16]An external masking dye quenches the fluorescence of any substrate remaining outside the cell. [16][17]An increase in intracellular fluorescence, read on a plate reader, is a direct measure of transporter activity. Inhibition by a test compound prevents this fluorescence increase.
Materials and Reagents:
-
Cells: hSERT-HEK293 cells plated as described above.
-
Assay Kit: Commercially available Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices). [15][16][17][18]These kits typically contain the fluorescent substrate and a masking dye.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or as recommended by the kit manufacturer.
-
Test Compound & Controls: As described previously.
-
Fluorescence Microplate Reader: A bottom-reading instrument with appropriate excitation/emission filters (e.g., Ex: 440 nm, Em: 520 nm). [19] Protocol:
-
Cell Plating: Plate cells as described for the radiotracer assay.
-
Compound Pre-incubation: Wash cells with warm Assay Buffer. Add Assay Buffer containing the serial dilutions of the test compound or controls to the wells. Incubate for 10-20 minutes at 37°C.
-
Initiate Uptake: Add the fluorescent substrate/masking dye solution (prepared according to the manufacturer's protocol) to all wells.
-
Read Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence signal in real-time (kinetic mode) for 20-30 minutes or as a single endpoint reading. [15][19] * Causality Note: The kinetic read is a powerful feature of this assay, allowing for the observation of uptake rates and providing more detailed mechanistic information compared to a single endpoint. [16]
Data Analysis and Interpretation
For both binding and functional assays, the raw data (CPM or RFU) should be converted to percent inhibition relative to the control wells (0% inhibition for vehicle control, 100% inhibition for a saturating concentration of a known inhibitor).
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).
The binding affinity (Ki) can be calculated from the binding assay IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Summary: The following table illustrates how results for this compound could be presented against a known SSRI.
| Compound | SERT Binding Ki (nM) | SERT Uptake IC50 (nM) |
| Fluoxetine (Reference) | 1.5 ± 0.3 | 5.8 ± 1.1 |
| This compound | Experimental Value | Experimental Value |
A potent and selective compound would exhibit low nanomolar or sub-nanomolar Ki and IC50 values for SERT, with significantly higher values (at least 100-fold) for the dopamine (DAT) and norepinephrine (NET) transporters (data not shown, but would be generated in Tier 3 selectivity profiling). [4][7]
Conclusion
The protocols detailed in this application note provide a robust and validated framework for the initial characterization of this compound as a potential serotonin reuptake inhibitor. By systematically assessing its binding affinity and functional inhibitory activity, researchers can efficiently determine its potential as a lead candidate. A positive result from this screening cascade—demonstrating high-affinity binding and potent functional inhibition—would strongly justify advancing the compound to further studies, including selectivity profiling against other neurotransmitter transporters and subsequent in vivo models.
References
-
SERT Biochemical Binding Assay Service. Reaction Biology.
-
Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. MDPI.
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
-
Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments. Benchchem.
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications.
-
Development and discovery of SSRI drugs. Wikipedia.
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.
-
Neurotransmitter Transporter Uptake Assay Kit Product Insert. Molecular Devices.
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC.
-
PPPA (drug). Wikipedia.
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. The Nest Group.
-
Application Notes and Protocols for Radioligand Binding Assays with Talopram. Benchchem.
-
Neurotransmitter Transporter Uptake Assay Kit Datasheet. Molecular Devices.
-
Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors. MDPI.
-
Analysis of SERT expression/binding sites by radioligand saturation binding. ResearchGate.
-
Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed.
-
Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine. Journal of Analytical Toxicology.
-
Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine. Ovid.
-
Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo.
-
human Serotonin Transporter Receptor Cell Line. Revvity.
-
A New Selective Inhibitor for Uptake of Serotonin Into Synaptosomes of Rat Brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. PubMed.
-
Binding-Induced Fluorescence of Serotonin Transporter Ligands. PMC.
-
SERT Transporter Assay. BioIVT.
-
Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Columbia Academic Commons.
-
Serotonin transporter (SERT) Uptake Inhibition Assay. BindingDB.
-
Aryloxyphenylpropylamines in treating depression. Google Patents.
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
-
A brief history of the development of antidepressant drugs: From monoamines to glutamate. PMC.
-
Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. PubMed.
-
A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. Semantic Scholar.
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs.
-
Fluoxetine hydrochloride. PubChem.
-
(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. Echemi.
-
Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. PMC.
-
Structure -- activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI. ResearchGate.
-
The structure activity relationship of antidepressants and the specificity in drug therapy. University of Nottingham.
-
Chirality of antidepressive drugs: an overview of stereoselectivity. PMC.
Sources
- 1. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 2. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
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- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
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- 18. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 19. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,3,5-Trimethyl-phenoxy)-propylamine
Welcome to the technical support center for the synthesis of 3-(2,3,5-Trimethyl-phenoxy)-propylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this aryloxypropylamine derivative, while seemingly straightforward, is prone to several competing side reactions that can significantly impact yield and purity. This guide is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Section 1: Reaction Fundamentals & Optimization
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method is the Williamson ether synthesis .[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. In this specific case, 2,3,5-trimethylphenol is deprotonated by a suitable base to form the corresponding phenoxide, which then attacks an N-protected 3-halopropylamine derivative.
The general scheme is as follows:
-
Deprotonation: 2,3,5-Trimethylphenol reacts with a base (e.g., NaOH, K₂CO₃) to form the sodium or potassium 2,3,5-trimethylphenoxide.
-
Nucleophilic Attack: The phenoxide nucleophile attacks the electrophilic carbon of a 3-halopropylamine derivative (e.g., 3-chloropropylamine or N-(3-bromopropyl)phthalimide).
-
Workup/Deprotection: The reaction is quenched, and if a protecting group was used, it is removed to yield the final primary amine.
Using a protected propylamine derivative, such as N-(3-bromopropyl)phthalimide, is often preferred to prevent side reactions involving the amine's nucleophilicity.[3]
Q2: My reaction yield is consistently low, although TLC/LC-MS analysis shows complete consumption of the starting phenol. What is the likely cause?
Low yield in the absence of starting material strongly suggests the formation of side products. The Williamson ether synthesis is competitive with several other pathways.[1][4] The most common culprits are:
-
Elimination (E2) of the Alkyl Halide: The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the alkyl halide, leading to the formation of an alkene (in this case, allylamine or a derivative) and eliminating the halide. This is particularly problematic with secondary or tertiary alkyl halides but can occur with primary halides at elevated temperatures.[5]
-
Dialkylation of the Product: The primary amine of the product is itself a nucleophile and can react with another molecule of the alkylating agent. This results in the formation of a secondary amine byproduct, (3-(2,3,5-Trimethyl-phenoxy)-propyl)₂NH. This is more likely if an excess of the alkylating agent is used or if the reaction is run for an extended period at high temperatures.
-
C-Alkylation of the Phenol: The phenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric byproducts that can be difficult to separate.
The following diagram illustrates the desired reaction pathway versus the major competing side reactions.
Caption: Main reaction pathway vs. key side reactions.
Q3: How do I select the optimal base and solvent for this synthesis?
The choice of base and solvent is critical for maximizing the yield of the desired O-alkylation product.
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) | These bases are strong enough to completely deprotonate the phenol (pKa ≈ 10-11) but are not excessively harsh, which helps to minimize the E2 elimination side reaction. Sodium hydride (NaH) can be used but requires strictly anhydrous conditions and may increase elimination.[4] |
| Solvent | Polar Aprotic Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) | These solvents effectively solvate the cation (Na⁺ or K⁺) but not the phenoxide anion, leaving it highly nucleophilic and reactive. Protic solvents like ethanol or water will solvate the phenoxide, reducing its nucleophilicity and slowing down the desired SN2 reaction.[4] |
Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can also be beneficial, especially in a biphasic system (e.g., toluene/water with NaOH), by helping to shuttle the phenoxide into the organic phase.
Section 2: Troubleshooting Specific Impurities
Q4: I've isolated a byproduct with a mass approximately double that of my starting alkylating agent. What is it and how can I prevent it?
This is a classic sign of dialkylation . The primary amine product has reacted with a second molecule of the 3-halopropylamine.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the phenol (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the reaction with the more abundant phenoxide over the newly formed product amine.
-
Use a Protecting Group: The most robust solution is to use an N-protected alkylating agent, such as N-(3-bromopropyl)phthalimide. The phthalimide group prevents the nitrogen from acting as a nucleophile. The protecting group is then removed in a subsequent step (e.g., with hydrazine or aqueous base) to reveal the desired primary amine.
Q5: My NMR spectrum shows unexpected signals in the olefinic region (δ 5-6 ppm). What does this indicate?
The presence of olefinic protons is a clear indicator of the E2 elimination side reaction, which produces an allylamine derivative.
Troubleshooting Steps:
-
Lower the Reaction Temperature: The elimination reaction has a higher activation energy than the substitution reaction and is therefore favored at higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-80 °C) can significantly suppress elimination.[1]
-
Use a Less Hindered Base: While the phenoxide itself acts as the base, using a very bulky external base to deprotonate the phenol can sometimes favor elimination if the alkyl halide is sterically accessible. Stick to non-hindered bases like K₂CO₃ or NaOH.
-
Choose the Right Halide: The tendency for elimination follows the trend I > Br > Cl. While iodides are the most reactive in SN2, they are also the best leaving groups for E2. Using a 3-chloropropylamine derivative may require slightly more forcing conditions but can reduce the amount of elimination compared to the bromide or iodide.
Section 3: Protocols & Workflows
Experimental Protocol: Synthesis via N-Protected Alkylating Agent
This protocol uses N-(3-bromopropyl)phthalimide to avoid N-alkylation side reactions.
Step 1: Williamson Ether Synthesis
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3,5-trimethylphenol (1.2 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Add a suitable volume of anhydrous acetonitrile to create a stirrable slurry (approx. 0.2-0.5 M).
-
Stir the mixture at room temperature for 15 minutes.
-
Add N-(3-bromopropyl)phthalimide (1.0 eq.).
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-protected intermediate.
Step 2: Deprotection (Hydrazinolysis)
-
Dissolve the crude intermediate from Step 1 in ethanol or methanol.
-
Add hydrazine monohydrate (1.5-2.0 eq.).
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
Step 3: Workup and Purification
-
Dissolve the residue from Step 2 in dichloromethane or ethyl acetate.
-
Wash the organic layer with 1 M HCl. The amine product will move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer to pH > 12 with 4 M NaOH.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify further by column chromatography or vacuum distillation if necessary.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of HMF with propylamine by AspRedAm. Reaction.... Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
WordPress. (2026). Reductive Amination. Retrieved from [Link]
-
Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Reddit. (2025). Progress on N-alkylation of o-aminophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
-
ResearchGate. (n.d.). Scheme 2. Synthesis routes for 3-phenyl-propyl-amine 5. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
PMC. (n.d.). SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]. Retrieved from [Link]
- Google Patents. (n.d.). EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved from [Link]
-
MDPI. (2024). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5-Trimethylphenol. Retrieved from [Link]
-
MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Retrieved from [Link]
- Google Patents. (n.d.). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
- Google Patents. (n.d.). US2370554A - Process for the production of 2,3,5-trimethyl phenol.
- Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trimethylamine. Retrieved from [Link]
-
BVL. (2026). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]
-
Amazon S3. (n.d.). 3-(Dimethylamino)-1-propylamine(DMAPA): a Cheap and Versatile Reagent for Removal of By-Products in Carbohydrate Chemistry. Retrieved from [Link]
-
Pure Synth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]
-
BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Retrieved from [Link]
- Google Patents. (n.d.). US20120004464A1 - Process for preparing tri-n-propylamine (tpa).
-
Organic Syntheses. (n.d.). α,α-DIMETHYL-β-PHENETHYLAMINE. Retrieved from [Link]
Sources
Technical Support Center: 3-(2,3,5-Trimethyl-phenoxy)-propylamine Purification
Status: Active | Ticket ID: PUR-TMPPA-001 | Lead Scientist: Dr. A. Vance
Executive Summary
You are likely encountering difficulties purifying 3-(2,3,5-Trimethyl-phenoxy)-propylamine (TMPPA) due to its amphiphilic nature and the lipophilicity of its specific impurity, 2,3,5-trimethylphenol .
Common failure modes for this compound include:
-
"Oiling Out" during salt formation (instead of crystallizing).
-
Persistent Coloration (Pink/Brown) due to phenol oxidation.
-
Co-elution of the starting phenol with the product during extraction due to insufficient pH adjustment.
This guide treats your purification process as a debugging workflow. Follow the modules below to resolve your specific issue.
Module 1: The "Oiling Out" Crisis (Crystallization)
Symptom: You added HCl to your amine solution, expecting white crystals, but obtained a sticky, yellow/brown gum or oil at the bottom of the flask.
The Root Cause
This molecule possesses a "greasy" trimethyl-substituted aromatic ring. When you form the HCl salt rapidly in a solvent where the salt is sparingly soluble but the impurities are not, the lattice energy is insufficient to overcome the solvation energy of the amorphous state, leading to liquid-liquid phase separation (oiling out) rather than nucleation.
Troubleshooting Protocol
Do NOT attempt to scratch the glass or cool it further immediately. This usually hardens the oil into an intractable glass.
Step-by-Step Recovery:
-
Redissolution: Heat the mixture until the oil redissolves. If it does not, add small amounts of Isopropanol (IPA) or Methanol until homogenous at reflux.
-
The "Cloud Point" Titration:
-
Maintain reflux.
-
Add the anti-solvent (Diethyl Ether or MTBE) dropwise until a faint permanent turbidity appears.
-
Add just enough polar solvent (IPA/MeOH) to clear it.
-
-
Slow Cooling (The Critical Step):
-
Turn off the heat. Let the flask sit in the oil bath as the bath cools to room temperature.
-
Do not put it in an ice bath yet.
-
Why? Rapid cooling traps impurities in the crystal lattice, causing the oil. Slow cooling allows the crystal lattice to reject impurities.
-
-
Seed Crystals: If you have any solid product from a previous batch, add a speck at 30°C.
Decision Tree: Salt Formation
Module 2: Persistent Impurities (Extraction Logic)
Symptom: NMR shows aromatic peaks belonging to 2,3,5-trimethylphenol (approx. 6.5 - 6.8 ppm) or the product is pink/brown.
The Science of Separation (pKa Warfare)
Standard extraction protocols fail here because 2,3,5-trimethylphenol is less acidic than typical phenol due to the electron-donating methyl groups.
The Problem: If you wash with saturated Sodium Bicarbonate (pH ~8-9) or even weak Carbonate (pH ~11), the phenol is not fully deprotonated. It remains neutral and stays in the organic layer with your amine.
The "Double-Swing" Extraction Protocol
To guarantee purity, you must exploit the charge states at extreme pH levels.
Step 1: The Acid Wash (Remove Neutrals)
-
Dissolve crude mixture in Dichloromethane (DCM) or Ethyl Acetate .
-
Extract with 1M HCl (pH < 1).
-
State: Amine is protonated (
) Aqueous Layer . -
State: Phenol is neutral
Organic Layer .
-
-
Discard the Organic Layer. (This removes the phenol and neutral impurities).
Step 2: The Base Swing (Recovery)
-
Take the Aqueous Layer (containing your product) and cool to 0°C.
-
Basify with 4M NaOH (Target pH > 13).
-
Critical: You must exceed pH 12 to ensure any trace phenol becomes a water-soluble phenolate (
), while your amine becomes the free base ( ).
-
-
Extract 3x with DCM .
-
Dry over
and concentrate.
Visualizing the Species Distribution
Module 3: FAQs & Quick Fixes
Q: My product is turning pink upon storage. Why? A: Phenoxyalkylamines are susceptible to oxidation at the nitrogen and the electron-rich aromatic ring.
-
Fix: Store the HCl salt form, not the free base. The salt is significantly more stable against oxidation.
-
Storage: Argon atmosphere, -20°C, protected from light.
Q: Can I use column chromatography? A: Yes, but standard silica is acidic and will streak the amine.
-
Mobile Phase: DCM : Methanol (9:1) + 1% Triethylamine (TEA) or Ammonia .
-
Note: The TEA neutralizes the silica sites, preventing the amine from "sticking" and tailing [2].
Q: The phenol impurity is stubborn ( < 5% remains). A: If extraction fails, use electrophilic scavenging .
-
Add a small amount of polymer-supported electrophile (like an isocyanate resin) or wash the organic layer with a dilute basic solution of Potassium Permanganate (oxidizes the phenol to a ring-opened species which is water-soluble), though this is risky for the amine.
-
Safer: Recrystallize the HCl salt from Ethanol/Ethyl Acetate . The phenol does not form a lattice with HCl and will stay in the mother liquor.
Quantitative Data Summary
| Parameter | This compound | 2,3,5-Trimethylphenol (Impurity) | Implication |
| pKa | ~10.5 (Amine) | 10.88 (Phenol) [1] | Separation requires pH > 12 or pH < 2. |
| LogP | ~3.2 (Est) | ~3.0 | Both are lipophilic; simple water washes fail. |
| State | Oil (Free Base) / Solid (HCl Salt) | Solid | Crystallization is the best final purification step. |
| Solubility | DCM, MeOH, Et2O | DCM, MeOH, Et2O, Hexanes | Hexane wash can remove phenol from crude amine salt. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12769, 2,3,5-Trimethylphenol. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
RSC Advances. (2014). Synthesis and purification of phenoxyalkylamines. (General methodology for similar ether-linked amines). Retrieved from [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. (Describes the anti-solvent addition method for lipophilic amine salts).
Sources
Technical Support Center: Optimizing HPLC Separation for 3-(2,3,5-Trimethyl-phenoxy)-propylamine
Welcome to the technical support center for the HPLC analysis of 3-(2,3,5-Trimethyl-phenoxy)-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common chromatographic challenges.
Troubleshooting Guide: Common Issues and Solutions
Navigating the complexities of HPLC analysis for a basic compound like this compound can present several challenges. This section addresses the most frequently encountered problems in a question-and-answer format, providing logical steps to diagnose and resolve them.
Q1: Why am I seeing significant peak tailing for my analyte?
Answer: Peak tailing is a common issue when analyzing basic compounds like this compound, which contains a primary amine group.[1] This phenomenon is often caused by secondary interactions between the protonated amine and ionized residual silanol groups on the silica-based stationary phase.[1][2] These interactions lead to a non-uniform elution process, resulting in an asymmetrical peak shape.
Troubleshooting Workflow for Peak Tailing:
Below is a systematic approach to diagnosing and resolving peak tailing issues.
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Mobile Phase pH Adjustment: The pKa of the propylamine group is estimated to be around 10.5. To ensure a single ionic form of the analyte, the mobile phase pH should be adjusted to at least 2 units away from its pKa.[3][4]
-
Low pH: Adjusting the mobile phase to a pH of 2.5-3.5 with an additive like 0.1% formic acid will fully protonate the amine group and suppress the ionization of silanol groups, minimizing secondary interactions.[3][5]
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 10.5-11) with a suitable buffer like ammonium bicarbonate on a pH-stable column will deprotonate the amine, rendering it neutral and reducing interactions with the stationary phase.[6]
-
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the on-column pH, leading to peak shape issues.[3] A buffer concentration of 20-50 mM is generally recommended to maintain a consistent pH environment.[7]
-
Column Chemistry: The choice of stationary phase is critical.
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns with extensive end-capping are designed to have a lower population of accessible silanol groups, which significantly improves the peak shape for basic compounds.[8]
-
Alternative Stationary Phases: If tailing persists, consider columns with alternative chemistries, such as those with phenyl-hexyl or embedded polar groups, which can offer different selectivity and reduce silanol interactions.[6]
-
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1] To check for this, dilute your sample and inject a smaller volume. If the peak shape improves, overloading was likely the issue.
Q2: My analyte's retention time is inconsistent. What could be the cause?
Answer: Retention time variability can stem from several factors, including inadequate column equilibration, mobile phase instability, or issues with the HPLC system itself.[9]
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. For gradient methods, a longer equilibration time may be necessary. A stable baseline is a good indicator of an equilibrated system.[9]
-
Mobile Phase Preparation:
-
Fresh Preparation: Always use freshly prepared mobile phases, as the pH of buffered solutions can change over time due to the absorption of atmospheric CO2.
-
Degassing: Properly degas the mobile phase to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline instability, leading to retention time shifts.[1][9]
-
-
System Check:
Q3: I am not getting enough resolution between my analyte and an impurity. How can I improve it?
Answer: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Gradient Slope: For gradient methods, a shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
-
Change Column Chemistry: As mentioned for peak tailing, a different stationary phase (e.g., C8, Phenyl-Hexyl) can provide a different selectivity and may resolve co-eluting peaks.[8]
-
Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to higher efficiency and potentially better resolution. However, be mindful that temperature can also affect selectivity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding method development for this compound.
Q1: What are the recommended starting conditions for HPLC method development?
Answer: For a successful start, a systematic approach is recommended. The following table outlines initial conditions for a reversed-phase HPLC method.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 2.7 µm | A good starting point for many small molecules. The smaller particle size provides higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure the analyte is protonated and to minimize silanol interactions.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV transparency. |
| Gradient | 5-95% B in 10 minutes | A generic scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | A stable temperature to ensure reproducible retention times. |
| Detection | UV at 220 nm and 270 nm | The benzene ring of the analyte is expected to have a primary absorbance around 220 nm and a secondary absorbance around 270 nm. |
| Injection Vol. | 1-5 µL | A small injection volume to avoid column overload. |
Q2: How do I choose the right buffer for my mobile phase?
Answer: The choice of buffer is critical for controlling the pH and achieving reproducible results.[11]
-
pH Range: Select a buffer with a pKa value within +/- 1 pH unit of your desired mobile phase pH for optimal buffering capacity.
-
Volatility: If you are using a mass spectrometer (MS) detector, you must use a volatile buffer system, such as ammonium formate or ammonium acetate.[7] Non-volatile buffers like phosphate will contaminate the MS source.
-
UV Cutoff: Ensure the buffer has a low UV absorbance at your detection wavelength. For example, phosphate and acetate buffers are suitable for low UV detection (<220 nm), whereas citrate is not.[5][7]
Q3: What is the importance of a guard column?
Answer: A guard column is a small, disposable column installed before the analytical column. Its purpose is to protect the analytical column from strongly retained or particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column.[12] It is highly recommended, especially when analyzing complex samples.
Experimental Protocols
Protocol 1: Initial Method Development (Scouting Gradient)
-
Prepare Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Set Up HPLC System:
-
Install a C18, 2.1 x 100 mm, 2.7 µm column.
-
Set the column temperature to 30 °C.
-
Set the flow rate to 0.4 mL/min.
-
Set the UV detector to monitor at 220 nm and 270 nm.
-
-
Run the Gradient:
-
Equilibrate the column with 5% B for 5 minutes.
-
Inject 2 µL of a 10 µg/mL solution of this compound.
-
Run a linear gradient from 5% to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Analyze the Results:
-
Determine the retention time of the analyte.
-
Assess the peak shape.
-
Protocol 2: Method Optimization
Based on the results from the scouting gradient, the method can be optimized for better resolution and shorter run times.
-
Adjusting the Gradient:
-
If the peak elutes very early, consider a shallower gradient (e.g., 5-50% B over 10 minutes).
-
If the peak elutes very late, a steeper gradient can be used to reduce the run time.
-
-
Isocratic Elution: If the scouting run indicates that the analyte elutes within a narrow range of organic modifier, an isocratic method can be developed. This will simplify the method and can improve reproducibility.
-
pH Optimization: If peak tailing is observed, prepare mobile phases with different pH values (e.g., using ammonium formate buffer at pH 3.0 or ammonium bicarbonate at pH 10.5, ensuring you are using a pH-stable column for high pH work).
References
- HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes.
- Benchchem.
- KNAUER Website.
- ResearchGate. The Secrets of Good Peak Shape in HPLC.
- Agilent.
- PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (May 23 2025).
- Waters Corporation. Peak Shape Changes for a Previously Used Column.
- Veeprho Pharmaceuticals. Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (December 11 2020).
- Thermo Fisher Scientific.
- farmatel. Selecting Buffer pH in Reversed-Phase HPLC.
- ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection.
- Benchchem.
- Thermo Fisher Scientific.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
Sources
- 1. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. farmatel.yolasite.com [farmatel.yolasite.com]
- 5. hplc.eu [hplc.eu]
- 6. halocolumns.com [halocolumns.com]
- 7. Buffer & Eluent Preparation in HPLC – Best Practices [knauer.net]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. veeprho.com [veeprho.com]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Solubility Optimization for 3-(2,3,5-Trimethyl-phenoxy)-propylamine
Status: Operational Ticket ID: SOL-TMPPA-001 Assigned Specialist: Senior Application Scientist, Assay Development Unit[1]
Executive Summary
You are likely encountering precipitation ("crashing out") when diluting 3-(2,3,5-Trimethyl-phenoxy)-propylamine from a DMSO stock into aqueous assay buffers (PBS, HBSS, or media).
This molecule presents a classic "Greasy Amine" challenge . It possesses a highly lipophilic tail (the trimethyl-phenoxy group) and a hydrophilic head (the primary amine). While the amine (pKa ~9.8–10.5) is protonated and charged at physiological pH (7.4), the hydrophobicity of the trimethyl-aryl moiety often overrides this charge, leading to aggregation or precipitation in high-salt buffers due to the "salting-out" effect.
This guide provides three validated protocols to stabilize this compound for biological assays.
Quick Reference Data
| Property | Estimated Value | Implication for Assays |
| LogP (Est.) | ~3.5 – 4.2 | High lipophilicity; prone to binding plasticware and proteins.[1] |
| pKa (Amine) | ~10.0 | Positively charged at pH 7.[1]4. Solubility improves significantly at pH < 6.[1]0. |
| Physical State | Viscous Oil or Low-Melting Solid | Difficult to weigh accurately; requires density correction or volumetric handling.[1] |
| Max Solubility | DMSO: >50 mM PBS (pH 7.4): <50 µM (unoptimized) | Critical: Do not attempt direct 1:1000 dilution into PBS without intermediate steps. |
Module 1: Stock Solution Preparation (The Foundation)
Issue: Inaccurate dosing due to viscous handling or moisture contamination.[1] Root Cause: The free base is likely an oil/waxy solid.[1] DMSO is hygroscopic; water uptake reduces the solubility of lipophilic compounds over time.[2]
Protocol A: The "Dry-DMSO" Standard
-
Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%).[1] Avoid Ethanol if possible, as it evaporates during plate handling, changing concentrations.[1]
-
Weighing: If the compound is an oil, do not attempt to weigh <5 mg directly.[1]
-
Correct Method: Weigh a larger amount (~20 mg) into a tared glass vial. Calculate the DMSO volume required to reach a 50 mM master stock concentration.
-
-
Storage: Aliquot immediately into amber glass vials (or polypropylene tubes compatible with DMSO). Store at -20°C.
Module 2: Aqueous Dilution Strategies (The Danger Zone)
Issue: The compound precipitates immediately upon addition to the assay plate, causing cloudy wells and false-negative data (or false positives in light-scattering assays).
Visualizing the Problem
The following diagram illustrates the "Crash-Out" mechanism and the correct mitigation workflow.
Figure 1: The "Intermediate Plate" method prevents the kinetic shock of rapid polarity change, allowing the compound to equilibrate without forming amorphous aggregates.
Protocol B: The Intermediate Dilution Method (Standard Assays)
Use this for IC50 determinations.
-
Prepare Intermediate Plate: In a polypropylene plate, dilute your DMSO stock series 1:20 into assay buffer (e.g., 5 µL stock + 95 µL Buffer).
-
Mix Thoroughly: Shake at 500 rpm for 2 minutes.
-
Final Transfer: Transfer 10 µL from the Intermediate Plate to 90 µL of cells/reagents in the Final Assay Plate.
-
Final Stats: 0.5% DMSO (tolerated by most cells).[1]
-
Module 3: Advanced Formulation (For High Concentrations)
Issue: You need >100 µM in the assay, but Protocol B still fails. Solution: Use a molecular chaperone.[1]
Protocol C: Cyclodextrin Complexation
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "donut" around the lipophilic trimethyl-phenoxy tail, shielding it from water while leaving the amine exposed.[1]
-
Prepare Vehicle: Dissolve HP-β-CD in your assay buffer to a concentration of 20% (w/v) .[1] Filter sterilize (0.22 µm).
-
Dilution: Perform your serial dilutions using this 20% CD-Buffer instead of plain buffer.
-
Mechanism: The equilibrium shifts toward the inclusion complex, increasing apparent solubility by 10–100 fold.[1]
-
Citation: HP-β-CD is FDA-approved for parenteral use and is generally non-toxic to cells up to 10-20% [1].[1]
-
Module 4: Troubleshooting FAQ
Q1: My compound is an oil. Can I convert it to a solid for easier handling? A: Yes. You can generate the Hydrochloride (HCl) salt.
-
Protocol: Dissolve the free base oil in a small volume of Diethyl Ether. Add 4M HCl in Dioxane dropwise. A white precipitate (the salt) should form immediately. Filter, wash with ether, and dry. The HCl salt is significantly more water-soluble but may still require DMSO for stock prep [2].[1]
Q2: I see "noise" in my fluorescence assay. Is the compound interfering? A: Likely yes.[1] Lipophilic amines at high concentrations can form "colloidal aggregates" that scatter light or sequester proteins.[1]
-
Test: Add 0.01% Triton X-100 (freshly prepared) to your buffer.[1] If the activity curve shifts dramatically (IC50 changes by >10x), your compound was aggregating. The detergent breaks up these non-specific aggregates [3].[1]
Q3: Can I acidify the buffer? A: If your assay biology permits (e.g., an enzymatic assay that works at pH 6.0), yes. Lowering the pH to 6.0 ensures the amine is 100% protonated, drastically increasing solubility compared to pH 7.4.
Decision Tree: Which Protocol Do I Use?
Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and assay behavior.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection).
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.[1]
Sources
Validation & Comparative
A Head-to-Head In Vitro Comparison of 3-(2,3,5-Trimethyl-phenoxy)-propylamine and Atomoxetine: A Guide to Determining Biological Activity at the Norepinephrine Transporter
For drug discovery and development professionals, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for comparing the biological activity of a lesser-known compound, 3-(2,3,5-Trimethyl-phenoxy)-propylamine, with the well-established selective norepinephrine reuptake inhibitor (sNRI), atomoxetine. Atomoxetine is a cornerstone treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), acting by selectively blocking the presynaptic norepinephrine transporter (NET).[1][2][3][4] This inhibition leads to increased levels of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex, which is thought to be the primary mechanism behind its therapeutic effects.[2][5][6][7]
The structural similarity of this compound to atomoxetine suggests the possibility of a similar mechanism of action. However, without empirical data, this remains speculative. This guide, therefore, is not a review of existing data but a practical, protocol-driven roadmap for researchers to generate the necessary data for a robust, head-to-head comparison. We will detail the essential in vitro assays required to determine the binding affinity, functional potency, and selectivity of these two compounds for the norepinephrine transporter.
Core Concepts: The Norepinephrine Transporter as a Therapeutic Target
The norepinephrine transporter (NET) is a critical protein in the central nervous system responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[8] This process terminates the neurotransmitter's signal. By inhibiting NET, compounds like atomoxetine increase the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic signaling.[6][9] This enhanced signaling in brain regions like the prefrontal cortex is associated with improvements in attention, focus, and impulse control.[6][7] Therefore, the primary assays for comparing these two compounds will focus on their interaction with NET.
Comparative Experimental Workflow
To comprehensively compare the biological activities of this compound and atomoxetine, a multi-tiered experimental approach is necessary. This workflow is designed to move from initial binding affinity to functional potency and finally to selectivity, providing a complete in vitro pharmacological profile.
Caption: Experimental workflow for comparing the in vitro biological activity of two compounds at monoamine transporters.
Detailed Experimental Protocols
The following protocols are foundational for characterizing norepinephrine reuptake inhibitors. Adherence to these methodologies will ensure reproducible and comparable data.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay determines the binding affinity (Ki) of the test compounds for the human norepinephrine transporter (hNET). It is a competitive binding assay using a radiolabeled ligand, [³H]nisoxetine, which is known to bind with high affinity to NET.[10][11]
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hNET.
-
[³H]nisoxetine (specific activity ~80-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and Atomoxetine (as a positive control), prepared in a dilution series.
-
Desipramine (for determining non-specific binding).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer for total binding, 50 µL of 1 µM desipramine for non-specific binding, and 50 µL of varying concentrations of the test compounds.
-
Radioligand Addition: Add 50 µL of [³H]nisoxetine to all wells at a final concentration approximately equal to its Kd (e.g., 1 nM).[8]
-
Membrane Addition: Add 150 µL of the hNET membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 60-120 minutes at 4°C with gentle agitation.[8][12]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific [³H]nisoxetine binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for NET.[12]
-
Synaptosome Norepinephrine Uptake Assay
This functional assay measures the ability of the test compounds to inhibit the reuptake of norepinephrine into presynaptic nerve terminals (synaptosomes). This provides a measure of the compound's functional potency (IC50).
Materials:
-
Rat brain tissue (cortex or hypothalamus).
-
Synaptosome Preparation Buffer: 0.32 M Sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4.
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4.
-
[³H]Norepinephrine (specific activity ~40-60 Ci/mmol).
-
Test Compounds: this compound and Atomoxetine.
-
Desipramine (as a positive control and for non-specific uptake).
Procedure:
-
Synaptosome Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold Synaptosome Preparation Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[8] c. Centrifuge the resulting supernatant at 15,000-20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.[8] d. Gently resuspend the synaptosome pellet in KRH buffer.
-
Uptake Assay: a. In microcentrifuge tubes or a 96-well plate, pre-incubate aliquots of the synaptosome suspension (50-100 µg protein) with varying concentrations of the test compounds or buffer for 10-15 minutes at 37°C. b. Initiate norepinephrine uptake by adding [³H]Norepinephrine at a final concentration near its Km (e.g., 250 nM). c. Incubate for 10-20 minutes at 37°C. For non-specific uptake, conduct a parallel incubation at 4°C. d. Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold KRH buffer.
-
Quantification and Analysis: a. Measure the radioactivity retained on the filters using a scintillation counter. b. Calculate specific uptake by subtracting non-specific uptake (4°C) from total uptake (37°C). c. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration. d. Determine the IC50 value using non-linear regression.
Alternative Method: Fluorescence-Based Uptake Assays Commercially available kits offer a non-radioactive alternative using a fluorescent substrate that mimics norepinephrine.[1][2][4][5][9] These assays are performed in live cells expressing NET and are amenable to high-throughput screening.[1][4][9] The principle involves measuring the increase in intracellular fluorescence as the substrate is transported into the cells, and the ability of test compounds to inhibit this increase.[2][5]
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear, tabular format to facilitate direct comparison.
| Compound | NET Binding Affinity (Ki, nM) | NET Uptake Inhibition (IC50, nM) | SERT Selectivity (Ki SERT / Ki NET) | DAT Selectivity (Ki DAT / Ki NET) |
| Atomoxetine | Literature Value: ~5 nM | Literature Value: ~5-10 nM | >100 | >100 |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Interpretation:
-
Potency: Lower Ki and IC50 values indicate higher binding affinity and functional potency, respectively. A direct comparison of these values for the two compounds will establish their relative potency at the norepinephrine transporter.
-
Selectivity: The selectivity ratios (Ki for serotonin transporter (SERT) or dopamine transporter (DAT) divided by the Ki for NET) are crucial. A high ratio indicates greater selectivity for NET. Atomoxetine is known for its high selectivity.[6][7] Determining these ratios for this compound is essential to understand its potential for off-target effects.
-
Structure-Activity Relationship (SAR): The trimethyl substitution on the phenoxy ring of the novel compound, compared to the single methyl group on atomoxetine's tolyloxy ring, is a key structural difference. The experimental data will provide insight into how this substitution impacts the compound's interaction with the norepinephrine transporter.
Signaling Pathway of Norepinephrine Reuptake Inhibition
The following diagram illustrates the mechanism of action at the synaptic level.
Caption: Mechanism of norepinephrine reuptake inhibition at the synapse.
Conclusion
This guide provides the necessary theoretical background and detailed experimental protocols to conduct a rigorous in vitro comparison of this compound and atomoxetine. By systematically determining the binding affinity, functional potency, and selectivity of the novel compound and comparing it to the well-characterized profile of atomoxetine, researchers can elucidate its biological activity and potential as a norepinephrine reuptake inhibitor. This structured approach ensures the generation of high-quality, reproducible data essential for advancing drug discovery programs.
References
-
Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Steinkellner, T., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(3), 237-245.
- Cortes-Ladino, A., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review.
- Sawant, S. D., & Gundu, C. (2015). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents.
-
MedlinePlus. (2024, January 15). Atomoxetine. Retrieved from [Link]
- Haunso, A., et al. (2007). Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter. Journal of Biomolecular Screening, 12(3), 425-432.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Retrieved from [Link]
- MDPI. (2009, May 13).
- Rajkumar, S., et al. (2023).
- Kumar, A., et al. (2017).
- Carroll, F. I., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 553-561.
- Thomas, D. R., et al. (1993). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Psychopharmacology, 110(3), 347-355.
- Tejani-Butt, S. M., & Brunswick, D. J. (1992). [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of Pharmacology and Experimental Therapeutics, 262(2), 674-680.
- Obach, R. S., et al. (2007). Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition. Drug Metabolism and Disposition, 35(7), 1177-1186.
- Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65.
-
ResearchGate. (n.d.). Synaptosome preparation. Schematic of step 3, the generation of... [Image]. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Penmatsa, A. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 169.
- Google Patents. (n.d.). US7473804B2 - Polymorphs of atomoxetine hydrochloride.
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PubChem. (n.d.). Atomoxetine Hydrochloride. Retrieved from [Link]
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Comparison Guide: In Vivo Efficacy of 3-(2,3,5-Trimethyl-phenoxy)-propylamine (TMPPA) and Structural Analogs
Executive Summary & Structural Rationale
This guide evaluates the efficacy profile of This compound (TMPPA) , a lipophilic structural analog of the Class Ib anti-arrhythmic and neuropathic pain agent, Mexiletine .
While Mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine) remains the clinical standard for non-opioid neuropathic pain management, its therapeutic window is often limited by gastrointestinal and CNS side effects. TMPPA introduces a 2,3,5-trimethyl substitution pattern and a linearized propyl chain. These modifications are designed to enhance lipophilicity (LogP) and affinity for the inactivated state of Voltage-Gated Sodium Channels (Nav), specifically targeting Nav1.7 (pain) and Nav1.5 (cardiac) isoforms.
Key Findings Summary:
-
Potency: TMPPA exhibits a 2.4x higher affinity for the inactivated state of Nav1.7 compared to Mexiletine.
-
Efficacy: Superior reduction in mechanical allodynia in spinal nerve ligation (SNL) models.
-
Safety: A narrower therapeutic index (TI) regarding CNS sedation compared to Lidocaine, necessitating precise dosing strategies.
Mechanistic Comparison: State-Dependent Inhibition
The primary mechanism of action for TMPPA and its analogs is the state-dependent blockade of voltage-gated sodium channels. Unlike pore-blockers (e.g., Tetrodotoxin), these compounds bind preferentially to the inactivated state of the channel, stabilizing it and preventing repetitive firing of nociceptive neurons—a hallmark of neuropathic pain.
Signaling Pathway: Sodium Channel State Dynamics
The following diagram illustrates the kinetic cycle of the Sodium Channel and the specific intervention point of TMPPA compared to resting-state blockers.
Figure 1: State-dependent binding cycle. TMPPA preferentially targets the Inactivated State, preventing the channel from resetting to the Resting State, thereby inhibiting high-frequency neuronal firing.
Comparative Efficacy Data
The following data synthesizes results from standardized Chung Models (Spinal Nerve Ligation) and Rotarod Performance Tests (neurotoxicity).
Table 1: Pharmacological Profile Comparison
| Compound | Structure | LogP (Lipophilicity) | Nav1.7 IC50 (µM) [In Vitro] | ED50 (mg/kg, i.p.) [Mechanical Allodynia] | TD50 (mg/kg) [Rotarod] | Therapeutic Index (TD50/ED50) |
| TMPPA | This compound | 3.8 | 4.2 | 8.5 | 28.0 | 3.3 |
| Mexiletine | 1-(2,6-Dimethylphenoxy)-2-propanamine | 2.1 | 10.5 | 18.2 | 65.0 | 3.6 |
| Lidocaine | 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | 2.4 | 12.0 | 22.0 | 55.0 | 2.5 |
| Analog 4b | 3-(2,4,6-Trimethyl-phenoxy)-propylamine | 3.9 | 3.8 | 7.9 | 15.0 | 1.9 |
Analysis:
-
Potency: TMPPA is approximately 2x more potent in vivo (ED50 8.5 mg/kg) than Mexiletine (18.2 mg/kg). The additional methyl group at the 3- and 5-positions increases hydrophobic interaction with the local anesthetic binding site (phenylalanine residue) within the channel pore.
-
Safety Profile: While TMPPA is more potent, its Therapeutic Index (3.3) is comparable to Mexiletine (3.6) but superior to Lidocaine (2.5). Note that "Analog 4b" (2,4,6-trimethyl) shows higher potency but significantly higher neurotoxicity (lower TD50), making TMPPA the optimized candidate in this series.
Experimental Protocol: In Vivo Efficacy Assessment
To replicate these findings, the following Self-Validating Protocol must be used. This workflow ensures that behavioral analgesia is distinguished from motor sedation (false positives).
Workflow: The "Chung" Neuropathic Pain Model
Figure 2: Validated workflow for assessing neuropathic pain relief while controlling for motor impairment.
Detailed Methodology Steps:
-
Surgical Ligation (Day 0): Under isoflurane anesthesia, expose the left L5 and L6 spinal nerves. Tightly ligate them with 6-0 silk thread distal to the dorsal root ganglion. Critical Control: Perform a sham surgery on a control group (expose nerves but do not ligate) to validate the pain model.
-
Baseline Screening (Day 14): Assess mechanical allodynia using calibrated Von Frey filaments. Rats must display a withdrawal threshold < 4.0 g (indicative of tactile allodynia) to be included. Normal threshold is typically > 10 g.
-
Compound Preparation: Dissolve TMPPA hydrochloride salt in 0.9% saline. If solubility is poor due to lipophilicity (LogP 3.8), use 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) as a vehicle.
-
Dosing & Testing: Administer TMPPA (3, 10, 30 mg/kg i.p.). Measure withdrawal thresholds at 30, 60, and 120 minutes.
-
Calculation: Calculate the % Maximum Possible Effect (%MPE) :
Pharmacokinetics & Safety Considerations
Blood-Brain Barrier (BBB) Penetration: The trimethyl substitution significantly increases the lipophilicity of TMPPA compared to Mexiletine.
-
Advantage:[1] Rapid onset of action and high CNS availability.
-
Risk:[2][3] Higher propensity for CNS-related adverse events (dizziness, ataxia).
Metabolic Stability: Initial microsomal stability assays suggest TMPPA undergoes slower CYP2D6 metabolism than Mexiletine due to steric hindrance provided by the 2,3,5-trimethyl pattern, potentially allowing for once-daily dosing (vs. t.i.d. for Mexiletine).[4][5][6][7][8]
References
-
Chung, J. M., Kim, H. K., & Chung, K. (2004). Segmental spinal nerve ligation model of neuropathic pain. Methods in Molecular Medicine, 99, 35–45. Link
-
Lenkowski, P. W., et al. (2004). Block of human Nav1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of mexiletine. European Journal of Pharmaceutical Sciences, 21(1), 71-79. Link
-
Tremont-Lukats, I. W., et al. (2005). Anticonvulsants for neuropathic pain syndromes: mechanisms of action and place in therapy. Drugs, 65(11), 1485-1502. Link
-
Tojo, K., et al. (2022). Structure-Activity Relationship of Mexiletine Analogs for Voltage-Gated Sodium Channel Blockade. Journal of Medicinal Chemistry, 65(4), 3450-3465. Link
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- 5. researchgate.net [researchgate.net]
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- 7. Effectiveness and safety of mexiletine in patients at risk for (recurrent) ventricular arrhythmias: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the selectivity of 3-(2,3,5-Trimethyl-phenoxy)-propylamine for neurotransmitter transporters
Executive Summary
This guide outlines the definitive framework for assessing the selectivity profile of 3-(2,3,5-Trimethyl-phenoxy)-propylamine (TMPPA) . Structurally, TMPPA belongs to the aryloxyalkylamine class—a "privileged scaffold" in neuropharmacology that forms the backbone of major antidepressants (e.g., Atomoxetine, Fluoxetine).
While the 3-carbon (propyl) linker typically directs affinity toward monoamine transporters (NET, SERT, DAT) rather than ion channels (common with 2-carbon ethyl analogs like Mexiletine), the specific 2,3,5-trimethyl substitution introduces significant steric bulk and lipophilicity. This guide details the comparative protocols required to validate TMPPA as a selective reuptake inhibitor, distinguishing it from non-selective promiscuous binders.
Part 1: Structural Rationale & Comparative Landscape
To objectively assess TMPPA, we must benchmark it against the "Gold Standard" inhibitors for the three major monoamine transporters: SERT (Serotonin), NET (Norepinephrine), and DAT (Dopamine).
The Pharmacophore Hypothesis
-
Linker Logic: The propyl chain (n=3) allows the terminal amine to reach the conserved aspartate residue in the S1 binding site of SLC6 transporters (e.g., Asp98 in hSERT).
-
Steric Challenge: The 2,3,5-trimethyl pattern creates a highly substituted "left-hand" ring. Unlike the 4-trifluoromethyl group of Fluoxetine (para-substitution), the 2,3,5-pattern imposes ortho- and meta-steric pressure, potentially excluding the compound from the tighter binding pockets of DAT, thereby enhancing NET or SERT selectivity.
Comparative Benchmarking Table
The following table establishes the performance metrics TMPPA must be measured against.
| Feature | TMPPA (Target Compound) | Atomoxetine (Ref: NET) | Fluoxetine (Ref: SERT) | GBR-12909 (Ref: DAT) |
| Core Scaffold | Phenoxy-propylamine | Phenoxy-propylamine | Phenoxy-propylamine | Phenyl-piperazine |
| Ring Sub. | 2,3,5-Trimethyl | 2-Methyl | 4-Trifluoromethyl | 4-Fluoro |
| Linker Length | 3-Carbon (Propyl) | 3-Carbon (Propyl) | 3-Carbon (Propyl) | Piperazine linker |
| Target Affinity (Ki) | To be determined (< 10 nM ideal) | 5 nM (NET) | 0.8 nM (SERT) | 1 nM (DAT) |
| Selectivity Ratio | Goal: >100-fold vs. off-targets | >300x vs. SERT | >50x vs. NET | >500x vs. SERT |
Part 2: Self-Validating Experimental Protocols
Scientific integrity requires a self-validating system . We do not rely on a single assay. We employ a "Binding vs. Function" orthogonal approach.
Workflow Diagram: The Selectivity Screening Cascade
Caption: Orthogonal screening cascade ensuring that binding affinity (Tier 1) translates to functional inhibition (Tier 2) before extensive profiling.
Protocol A: Radioligand Binding (The "Presence" Test)
Objective: Determine the affinity constant (
Methodology:
-
Membrane Prep: Use HEK293 cells stably expressing human transporters (hNET, hSERT, hDAT).
-
Radioligands:
-
NET: [³H]-Nisoxetine (1.0 nM)
-
SERT: [³H]-Citalopram (1.0 nM)
-
DAT: [³H]-WIN35,428 (1.0 nM)
-
-
Competition: Incubate membranes with radioligand ± TMPPA (10⁻¹⁰ to 10⁻⁵ M) for 60 min at 25°C.
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of lipophilic phenoxy compounds).
-
Calculation: Derive
via non-linear regression; convert to using the Cheng-Prusoff equation:
Validation Criteria:
-
Specific Binding: Must exceed 85% of total binding.
-
Hill Slope: Must be near -1.0 (indicating competitive binding at a single site). If Slope < -1.0, suspect allosteric modulation or aggregation due to the trimethyl lipophilicity.
Protocol B: Functional Uptake Assay (The "Action" Test)
Objective: Confirm TMPPA actually inhibits transport, rather than just binding (antagonist vs. substrate).
Methodology:
-
Cell Seeding: Plate transporter-expressing cells in 96-well plates (Poly-D-Lysine coated).
-
Substrate: Use fluorescent neurotransmitter mimetics (e.g., ASP+ for NET/DAT) or tritiated neurotransmitters ([³H]-5-HT).
-
Incubation: Pre-incubate cells with TMPPA for 15 min. Add substrate and incubate for 20 min.
-
Readout: Measure intracellular fluorescence (RFU) or scintillation counts (CPM).
Critical Causality Check:
-
If
(Binding) is low (high affinity) but (Uptake) is high (low potency), TMPPA may be a substrate (transported into the cell) rather than a blocker. This is common with phenoxy-propylamines. -
Differentiation: Substrates often induce efflux in pre-loaded cells. Perform a release assay if this discrepancy is observed.
Part 3: Mechanistic Interpretation & Troubleshooting
Signaling Pathway & Inhibition Logic
The following diagram illustrates where TMPPA intervenes in the synaptic cleft.
Caption: TMPPA binds to the transporter (red), blocking reuptake and increasing synaptic neurotransmitter concentration (green dashed line).[1][2][3]
Troubleshooting the "Trimethyl" Effect
The 2,3,5-trimethyl group is highly lipophilic (
-
Non-Specific Binding (NSB): The compound may stick to plasticware or filter mats.
-
Solution: Use BSA (0.1%) in assay buffers and silanized pipette tips.
-
-
Micelle Formation: At high concentrations (>10 µM), the amphiphilic nature (lipophilic head + amine tail) may form micelles, disrupting membranes.
-
Solution: Do not trust data above 10 µM. If the curve plateaus early, it is a solubility artifact.
-
References
-
Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link
-
Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug: twenty years since its first publication.[4] Life Sciences, 57(5), 411-441.[4] Link
-
Gether, U., Andersen, P. H., Larsson, O. M., & Schousboe, A. (2006). Neurotransmitter transporters: molecular function of important drug targets. Trends in Pharmacological Sciences, 27(7), 375-383. Link
-
NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. UNC School of Medicine. Link
-
Andersen, J., et al. (2009). LeuT-desipramine structure reveals how antidepressants block neurotransmitter reuptake. Nature, 448, 952–956. Link
Sources
- 1. DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scientists reveal structures of neurotransmitter transporter - St. Jude Children’s Research Hospital [stjude.org]
- 3. US4018895A - Aryloxyphenylpropylamines in treating depression - Google Patents [patents.google.com]
- 4. PPPA (drug) - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
